3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, with the chemical formula C10H8F3N and CAS number 95096-06-3, is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a nitrile functional group. The molecular weight of this compound is approximately 199.17 g/mol. The structure features a propanenitrile backbone attached to a phenyl ring that bears a trifluoromethylsulfanyl substituent, which significantly influences its chemical properties and biological activities .
The reactivity of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile can be attributed to its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the trifluoromethyl group can participate in nucleophilic substitution reactions, making the compound versatile for further chemical modifications. It may also engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group, which can enhance the reactivity of the aromatic ring .
This compound exhibits notable biological activities, particularly in antimicrobial applications. The presence of the trifluoromethylsulfanyl group is believed to enhance its potency against various microbial strains. Studies have indicated that derivatives of similar structures can exhibit significant antibacterial and antifungal properties, suggesting that 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile may have potential therapeutic applications in treating infections .
Several methods have been developed for synthesizing 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile:
The unique structure of 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile lends itself to various applications:
Research on interaction studies involving 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile has focused on its binding affinities and mechanisms of action against microbial targets. These studies often utilize various biological assays to determine efficacy and safety profiles, contributing to understanding its potential therapeutic roles. Preliminary findings suggest that compounds with similar structures may interact effectively with specific enzymes or receptors involved in microbial resistance mechanisms .
Several compounds share structural similarities with 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Propenenitrile, 3-[3-(trifluoromethyl)phenyl] | C10H6F3N | Lacks sulfanyl group |
3-((3-Trifluoromethyl)phenyl)sulfonyl)-2-propenenitrile | C11H8F3N | Contains sulfonyl instead of sulfanyl |
2-Amino-2-[4-(trifluoromethyl)phenyl]propanenitrile | C11H10F3N | Amino group substitution |
Uniqueness: The presence of both the trifluoromethyl and sulfanyl groups distinguishes 3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile from other similar compounds. This combination may enhance its biological activity and chemical reactivity compared to analogs lacking these features .
The integration of trifluoromethylsulfanyl groups into nitrile frameworks emerged as a response to the growing demand for fluorinated building blocks in the mid-20th century. Early work in the 1960s focused on electrophilic trifluoromethylation strategies, where reagents like trifluoromethyl iodide (CF₃I) and sulfur-based intermediates enabled the introduction of SCF₃ groups into aromatic systems. A pivotal advancement occurred in the 1980s with the development of hypervalent iodine reagents, such as PhICF₃Cl, which facilitated direct N-trifluoromethylation of nitriles. These methods allowed chemists to access previously challenging scaffolds, including N-CF₃-substituted heterocycles and arylpropanenitriles.
By the 2010s, photoredox catalysis and transition-metal-mediated reactions expanded the synthetic toolkit. For example, copper-catalyzed trifluoromethylation of nitriles using (Me₄N)SCF₃ enabled the construction of SCF₃-bearing arylpropanenitriles under mild conditions. Concurrently, the discovery of [3+2] cycloaddition reactions between nitrile imines and trifluoroacetonitrile precursors provided a regioselective route to trifluoromethylated triazoles and related structures. These innovations underscored the versatility of SCF₃-substituted nitriles in generating complex heterocycles.